molecular formula C26H30O5 B1238039 Panduratin C

Panduratin C

Cat. No. B1238039
M. Wt: 422.5 g/mol
InChI Key: UDUSGBMXZRNBJM-ZFGGDYGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Panduratin C is a natural product found in Boesenbergia rotunda with data available.

Scientific Research Applications

  • Cancer Cell Growth Inhibition and Apoptosis Induction :

    • Panduratin A, a compound closely related to Panduratin C, has been shown to inhibit the growth of A549 human non-small cell lung cancer cells through apoptosis induction and inhibition of Nuclear Factor-kappa Beta (NF-κB) translocation (Cheah et al., 2011).
    • Similar effects were observed in human colon cancer HT-29 cells, with panduratin A demonstrating cytotoxicity and inducing apoptosis (Jung-Mi Yun et al., 2005).
  • Anti-Inflammatory Activity :

    • Panduratin A exhibited strong anti-inflammatory effects in RAW264.7 cells by inhibiting nitric oxide and prostaglandin E2 production, suggesting its potential as an anti-inflammatory agent (Jung-Mi Yun et al., 2003).
  • Antimicrobial Properties :

    • Panduratin A has been found to possess potent antimicrobial activities against clinical staphylococcal isolates and enterococci, being more effective than some commonly used antimicrobials (Rukayadi et al., 2009), (Rukayadi et al., 2010).
  • Muscle Atrophy Prevention :

    • Studies suggest that panduratin A can prevent muscle atrophy in TNF-α-treated rat skeletal muscle cells, highlighting its potential in the treatment of muscle-related conditions (Sa et al., 2017).
  • Treatment of Metabolic Disorders :

    • Panduratin A has shown promise as a therapeutic agent for obesity due to its role as an AMP-activated protein kinase activator and its activation of PPARα/δ (Kim et al., 2011).
  • Protection Against Oxidative Stress :

    • The compound has demonstrated protective effects against oxidative damage in human HepG2 cells, suggesting its potential application in combating oxidative stress-related conditions (Sohn et al., 2005).
  • Anti-Aging and Skin Protection :

    • Panduratin A inhibits UV-induced activation of MAPKs in dermal fibroblast cells, indicating its potential as a natural anti-aging agent (Shim et al., 2008).

properties

Product Name

Panduratin C

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(2,4-dihydroxy-6-methoxyphenyl)-[(1R,2S,6R)-6-(4-hydroxyphenyl)-3-methyl-2-(3-methylbut-2-enyl)cyclohex-3-en-1-yl]methanone

InChI

InChI=1S/C26H30O5/c1-15(2)5-11-20-16(3)6-12-21(17-7-9-18(27)10-8-17)24(20)26(30)25-22(29)13-19(28)14-23(25)31-4/h5-10,13-14,20-21,24,27-29H,11-12H2,1-4H3/t20-,21+,24-/m1/s1

InChI Key

UDUSGBMXZRNBJM-ZFGGDYGUSA-N

Isomeric SMILES

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=C(C=C3)O

SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=C(C=C3)O

Canonical SMILES

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2OC)O)O)C3=CC=C(C=C3)O

synonyms

(2,4-dihydroxy-6-methoxyphenyl)(3'-methyl-2'-(3''-methylbut-2''-enyl)-6'-(4'''-hydroxyphenyl)cyclohex-3'-enyl)methanone
panduratin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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